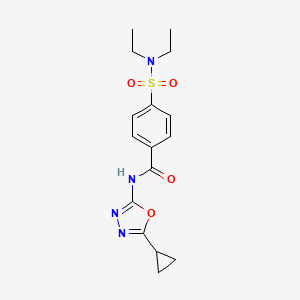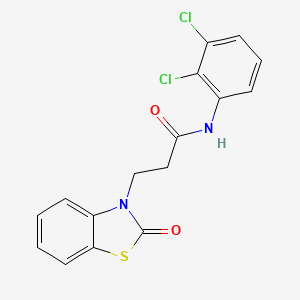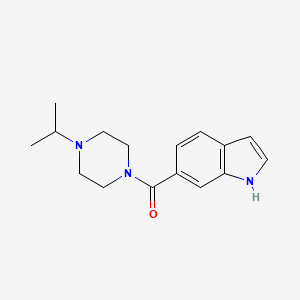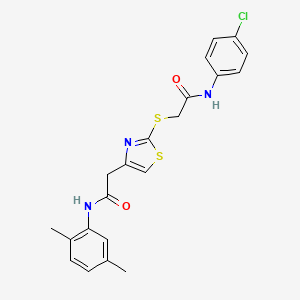
N-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)-4-(N,N-diethylsulfamoyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)-4-(N,N-diethylsulfamoyl)benzamide, commonly known as compound 25, is a synthetic compound that has been studied for its potential use in various scientific research applications. This compound has shown promising results in preclinical studies and has the potential to be used in the development of new drugs for the treatment of various diseases.
Scientific Research Applications
Anticancer Activity
Research has demonstrated the potential of compounds structurally related to N-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)-4-(N,N-diethylsulfamoyl)benzamide in anticancer applications. For instance, derivatives have been synthesized and evaluated against various cancer cell lines, such as breast, lung, colon, and ovarian cancer cells, with some showing higher anticancer activities than reference drugs (Ravinaik et al., 2021). Similarly, other studies have identified compounds with significant activity against breast cancer cell lines, emphasizing the role of structural modifications in enhancing therapeutic efficacy (Salahuddin et al., 2014).
Anti-inflammatory and Analgesic Effects
The compound and its derivatives have also been investigated for their anti-inflammatory and analgesic properties. Research focusing on novel benzophenone appended oxadiazole derivatives has reported significant anti-inflammatory activity, potentially offering new avenues for the treatment of inflammatory disorders (Puttaswamy et al., 2018).
Antimicrobial Activity
Studies on N-substituted derivatives of related compounds have revealed moderate to potent antimicrobial activity against both Gram-negative and Gram-positive bacteria. These findings suggest the utility of these compounds in addressing bacterial infections and highlight the importance of structural diversity in achieving desired biological activities (Khalid et al., 2016).
properties
IUPAC Name |
N-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)-4-(diethylsulfamoyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O4S/c1-3-20(4-2)25(22,23)13-9-7-11(8-10-13)14(21)17-16-19-18-15(24-16)12-5-6-12/h7-10,12H,3-6H2,1-2H3,(H,17,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCQCIDNJPJZYFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2-methoxyphenyl)-4-[(6-methyl-4-phenylquinazolin-2-yl)amino]benzamide](/img/structure/B2991485.png)

![1-(Cyclopropylcarbonyl)-5-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}-3,3-dimethylindoline](/img/structure/B2991487.png)
![2-(3-butyl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanyl-N-(5-methyl-1H-pyrazol-3-yl)acetamide](/img/structure/B2991488.png)
![2-[3-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]phenyl]-4-methyl-1,3-thiazole-5-carboxylic acid](/img/structure/B2991489.png)


![(Hexahydro-7,8a-methanopyrrolo[2,1-c][1,4]oxazin-3-yl)methanol](/img/structure/B2991494.png)

![3-Chloro-8-methylimidazo[1,2-a]pyridine](/img/structure/B2991498.png)

![5-[1-[3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidin-4-yl]-6,7-dihydro-4H-thieno[3,2-c]pyridine](/img/structure/B2991500.png)
![4-(4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazine-1-carbonyl)benzenesulfonamide](/img/structure/B2991504.png)